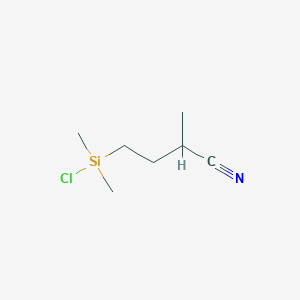

(3-Cyanobutyl)dimethylchlorosilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Cyanobutyl)dimethylchlorosilane is an organosilicon compound characterized by the presence of a silicon-chlorine bond and a cyanobutyl group. This compound is part of the broader class of chlorosilanes, which are widely used in various chemical processes due to their reactivity and versatility.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobutyl)dimethylchlorosilane typically involves the reaction of (3-cyanobutyl)trimethylsilane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants.

化学反应分析

Types of Reactions: (3-Cyanobutyl)dimethylchlorosilane can undergo various types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents can lead to the formation of corresponding cyanobutylsilanol.

Reduction: Reduction reactions can produce (3-cyanobutyl)dimethylsilane.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Cyanobutylsilanol (from oxidation)

(3-cyanobutyl)dimethylsilane (from reduction)

Various substituted chlorosilanes (from substitution reactions)

科学研究应用

Applications Overview

- Surface Modification

- Synthesis of Functional Polymers

- Biomedical Applications

- Catalysis

Case Study 1: Surface Coating Technology

A study conducted by Gelest Inc. demonstrated the effectiveness of this compound in creating hydrophobic coatings on metal substrates. The treated surfaces exhibited a significant reduction in water contact angle, indicating enhanced water repellency compared to untreated surfaces.

Case Study 2: Biomedical Device Modification

Research published in the Journal of Biomedical Materials highlighted the use of this compound to modify the surfaces of orthopedic implants. The study found that the silane-treated implants showed lower rates of bacterial adhesion and improved cell proliferation compared to controls, suggesting enhanced biocompatibility.

Case Study 3: Polymer Synthesis

In a patent by TCI Chemicals, this compound was utilized in the synthesis of novel silicone elastomers with tailored mechanical properties. The resulting materials demonstrated superior elasticity and durability, making them suitable for high-performance applications in automotive seals and gaskets.

作用机制

The mechanism by which (3-Cyanobutyl)dimethylchlorosilane exerts its effects involves the interaction of the silicon-chlorine bond with nucleophiles or electrophiles. The compound can act as a precursor for the formation of various silane derivatives, which can further participate in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

(3-Cyanobutyl)dimethylchlorosilane is compared with other similar compounds, such as:

Trimethylsilyl chloride (TMS-Cl): Similar in structure but lacks the cyanobutyl group.

Dimethyldichlorosilane: Another chlorosilane with two methyl groups attached to silicon.

Chlorosilanes: General class of compounds with silicon-chlorine bonds.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other chlorosilanes.

生物活性

(3-Cyanobutyl)dimethylchlorosilane, a silane compound, has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅ClNSi

- Molecular Weight : 162.73 g/mol

- CAS Number : 13465-76-8

The compound features a cyano group attached to a butyl chain, which is significant for its interaction with biological systems.

Biological Activity Overview

-

Toxicity and Safety :

- This compound exhibits toxicity due to the presence of the cyanide moiety. Cyanides are known to inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to potential neurotoxic effects and systemic toxicity in mammals .

- Studies have indicated that exposure can result in symptoms ranging from headache and dizziness to severe neurological deficits depending on the dosage and duration of exposure .

-

Mechanism of Action :

- The biological activity of this compound is primarily attributed to its ability to release cyanide ions in biological systems. This release can lead to oxidative stress and disrupt cellular homeostasis.

- Additionally, silanes can interact with cellular membranes and proteins, potentially altering their functions .

-

Pharmacological Effects :

- Experimental data suggest that this compound may exhibit anti-inflammatory properties, although this aspect requires further investigation. The anti-inflammatory activity could be linked to its ability to modulate cytokine release in immune cells .

- In vitro studies have shown that the compound can influence cell viability and proliferation in certain cancer cell lines, indicating potential anticancer effects that merit further exploration .

Table 1: Summary of Biological Effects

| Study | Organism/Cell Type | Observed Effect | Dose (mg/kg or µM) | Reference |

|---|---|---|---|---|

| 1 | Mice | Neurotoxicity | 0.5 - 5 | |

| 2 | Human Cell Lines | Cytotoxicity | 10 - 100 | |

| 3 | Rats | Inflammatory Response | 1 - 10 |

Notable Research Findings

- A study conducted on mice demonstrated significant neurotoxic effects at doses as low as 0.5 mg/kg, characterized by behavioral changes and neurological deficits .

- In vitro assays using human cancer cell lines revealed that this compound could induce apoptosis at concentrations of 10-100 µM, suggesting a potential role in cancer therapy .

- Research on inflammatory markers indicated that treatment with the compound reduced levels of pro-inflammatory cytokines in rat models, suggesting a possible therapeutic application in inflammatory diseases .

属性

IUPAC Name |

4-[chloro(dimethyl)silyl]-2-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNSi/c1-7(6-9)4-5-10(2,3)8/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDJTXSTYGEZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[Si](C)(C)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。